Home > Products > Building Blocks P5774 > Lavendustin c
Lavendustin c - 125697-93-0

Lavendustin c

Catalog Number: EVT-272726
CAS Number: 125697-93-0
Molecular Formula: C14H13NO5
Molecular Weight: 275.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-[(2,5-dihydroxyphenyl)methylamino]-2-hydroxybenzoic acid is an aromatic amine.
Lavendustin c is a natural product found in Elephantopus mollis, Streptomyces, and other organisms with data available.
Lavendustin C is a compound that inhibits calmodulin kinase II and p60. (NCI)
Future Directions
  • Development of Photolabile Analogs: The synthesis of photolabile Lavendustin C analogs [] offers exciting opportunities for controlling kinase activity with light, enabling precise spatiotemporal manipulation of signaling pathways in living cells. This approach could provide valuable insights into the dynamics of cellular processes and facilitate the development of novel optogenetic tools.

Genistein

    Compound Description: Genistein is a naturally occurring isoflavone found in soy products that exhibits both estrogenic and antiestrogenic activities. It acts as a phytoestrogen by binding to estrogen receptors, with a higher affinity for ERβ than ERα [, ]. Furthermore, genistein displays protein tyrosine kinase (PTK) inhibitory activity [].

    Relevance: Lavendustin C and genistein share a common mechanism of action as PTK inhibitors. Researchers investigated the effects of both compounds on various cellular processes, including steroidogenesis, angiogenesis, and neutrophil activation [, , ]. This parallel use suggests that the researchers were interested in comparing the effects of structurally distinct PTK inhibitors.

Tyrphostin A23

    Compound Description: Tyrphostin A23 is a synthetic tyrosine kinase inhibitor that exhibits antiangiogenic properties [].

    Relevance: Similar to lavendustin C, tyrphostin A23 is a tyrosine kinase inhibitor studied for its antiangiogenic effects []. The researchers used both lavendustin C and tyrphostin A23 to validate their human angiogenesis model and compare the efficacy of different tyrosine kinase inhibitors in inhibiting capillary tube formation.

Nifedipine

    Compound Description: Nifedipine is a calcium channel blocker commonly used to treat hypertension and angina. It inhibits the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells [].

    Relevance: While not a PTK inhibitor like lavendustin C, nifedipine was used in a study investigating calcium channel remodeling in perfused rat hearts []. This research aimed to understand how changes in cardiac work or calcium fluxes affected calcium channel expression. Researchers observed that perfusion with nifedipine, similar to hypocalcemic perfusion, led to a reduction in specific binding sites for calcium channel proteins, suggesting potential post-translational modifications in these channels.

Chelerythrine

    Compound Description: Chelerythrine is a natural alkaloid that acts as a potent and selective inhibitor of protein kinase C (PKC) []. It displays a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.

    Relevance: While structurally distinct from lavendustin C, chelerythrine played a crucial role in elucidating the signaling pathways involved in calcium channel remodeling in the presence of lavendustin C []. Researchers discovered that both chelerythrine (a PKC inhibitor) and lavendustin C (a Ca2+/calmodulin-dependent protein kinase II inhibitor) abolished the effects of hypocalcemic perfusion on calcium channel protein binding. This finding suggested that both PKC and Ca2+/calmodulin-dependent protein kinase II are involved in the observed calcium channel remodeling.

KN-93

    Compound Description: KN-93 is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII) often used to investigate the role of CaMKII in various cellular processes [, , ].

    Relevance: Both KN-93 and lavendustin C function as CaMKII inhibitors [, , ]. The researchers utilized these compounds to elucidate the role of CaMKII in regulating endothelial nitric oxide synthase (eNOS) activity and its impact on vascular function. Their findings suggested that CaMKII plays a critical role in mediating the phosphorylation and activation of eNOS, ultimately contributing to endothelium-dependent relaxation and nitric oxide production.

Polypeptide 281-302

    Compound Description: Polypeptide 281-302 is a peptide fragment derived from the autoinhibitory domain of Ca2+/calmodulin-dependent protein kinase II (CaMKII). It acts as a selective inhibitor of CaMKII [].

    Relevance: Both polypeptide 281-302 and lavendustin C inhibit CaMKII, highlighting their shared involvement in regulating endothelial function []. Researchers used these compounds to investigate the role of CaMKII in endothelium-dependent relaxation and nitric oxide production.

Okadaic Acid

    Compound Description: Okadaic acid is a potent inhibitor of protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) []. It is commonly used to investigate the role of protein phosphorylation in various cellular processes.

    Relevance: While not structurally related to lavendustin C, okadaic acid was used in a study investigating the signal transduction events during the induction of crassulacean acid metabolism (CAM) in plants []. Researchers found that okadaic acid, along with lavendustin C (a Ca2+/calmodulin-dependent protein kinase inhibitor), suppressed the accumulation of specific transcripts associated with CAM induction. This result suggested that both protein phosphorylation and dephosphorylation events, potentially mediated by Ca2+/calmodulin-dependent protein kinases and protein phosphatases, play a role in regulating CAM induction.

H-89

    Compound Description: H-89 is a potent and selective inhibitor of protein kinase A (PKA) []. It is widely used to study the role of PKA in various cellular processes.

    Relevance: Although structurally distinct from lavendustin C, H-89 was included as a negative control in a study investigating the effects of hypocalcemic perfusion on cardiac muscle cells []. Unlike chelerythrine (PKC inhibitor) and lavendustin C (CaMKII inhibitor), H-89 (PKA inhibitor) did not prevent the reduction in binding sites for calcium channel proteins caused by hypocalcemia. This result indicated that PKA is not involved in the observed calcium channel remodeling.

PPI2 (Protein Phosphatase Inhibitor 2)

    Compound Description: PPI2 is a selective inhibitor of protein phosphatase 1 (PP1) []. It is frequently employed to examine the role of PP1 in various cellular processes.

    Relevance: Although not directly related to the structure of lavendustin C, PPI2 played a role in research aimed at understanding the mechanisms underlying endothelial dysfunction in type 2 diabetes []. This research investigated the impact of altered Ca2+/calmodulin-dependent protein kinase II (CaMKII) signaling in diabetic aortas. The study revealed that pre-incubating aortic strips with PPI2, a PP1 inhibitor, effectively corrected abnormalities in acetylcholine-induced relaxation, nitric oxide production, and eNOS phosphorylation in diabetic aortas. These findings suggest that enhanced PP1 activity may contribute to impaired CaMKII signaling and subsequent endothelial dysfunction observed in diabetes.

Cantharidic Acid (CA)

    Compound Description: Cantharidic Acid is a potent and selective inhibitor of protein phosphatase 2A (PP2A) [].

    Relevance: While structurally distinct from lavendustin C, cantharidic acid was utilized alongside PPI2 to investigate the involvement of protein phosphatases in endothelial dysfunction associated with type 2 diabetes []. The researchers observed that pre-treating diabetic aortas with either PPI2 (a PP1 inhibitor) or cantharidic acid (a PP2A inhibitor) effectively reversed the impairments in acetylcholine-induced relaxation, nitric oxide production, eNOS phosphorylation, and CaMKII phosphorylation.

GSK-J4 Hydrochloride

    Compound Description: GSK-J4 hydrochloride is a potent and selective inhibitor of histone lysine demethylases, particularly the JMJD3 and UTX enzymes. It is widely used in epigenetic research to study the role of histone methylation in gene expression [].

    Relevance: While structurally unrelated to lavendustin C, GSK-J4 hydrochloride emerged as a potential inhibitor of Mycobacterium tuberculosis growth in a study focused on identifying antituberculosis agents targeting methionine aminopeptidase 1 (MtMET-AP1) []. This research utilized a fluorescent probe to screen a library of compounds, leading to the discovery of GSK-J4 hydrochloride, JX06, and lavendustin C as potential MtMET-AP1 inhibitors. Notably, all three compounds demonstrated inhibitory effects on M. tuberculosis growth, suggesting their potential as antituberculosis agents.

JX06

  • Relevance: Although structurally unrelated to lavendustin C, JX06 emerged as another potential inhibitor of Mycobacterium tuberculosis growth during a high-throughput screening study focused on identifying compounds targeting MtMET-AP1 []. The study demonstrated that JX06, along with GSK-J4 hydrochloride and lavendustin C, exhibited inhibitory effects on M. tuberculosis growth, positioning them as potential candidates for antituberculosis drug development.

Source and Classification

Lavendustin C was first isolated from a culture of Penicillium species. Its classification falls under the broader category of natural products with significant biological activity, particularly in oncology and parasitology. The compound is structurally related to lavendustin A, which has been extensively studied for its anticancer effects.

Synthesis Analysis

The synthesis of Lavendustin C can be achieved through several methods, often involving modifications to enhance its bioactivity. One notable approach involves the use of microwave-assisted synthesis, which accelerates the reaction rates and improves yields.

Synthetic Methodology

  1. Starting Materials: The synthesis typically begins with commercially available benzaldehydes and anilines.
  2. Reductive Amination: The initial step involves reductive amination using sodium borohydride in acetic acid and dichloromethane to form substituted anilines.
  3. N-Alkylation: The secondary amine intermediate undergoes N-alkylation, which can be facilitated by microwave irradiation, yielding high purity products in excellent yields (often exceeding 89%).
  4. Final Modifications: Further modifications may include esterification or amidation at the carboxylic acid group to enhance solubility and bioactivity against specific targets such as cancer cells or Leishmania parasites .
Molecular Structure Analysis

Lavendustin C possesses a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity.

Structural Features

  • Molecular Formula: The molecular formula is C18H20N2O4C_{18}H_{20}N_2O_4.
  • Key Functional Groups: It contains a carboxylic acid group, methoxy groups, and an aromatic ring system.
  • 3D Conformation: The three-dimensional conformation of Lavendustin C allows for effective interaction with its biological targets, particularly Ca2+/calmodulin-dependent protein kinase II.

Spectroscopic Data

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of Lavendustin C during synthesis.

Chemical Reactions Analysis

Lavendustin C participates in various chemical reactions that can modify its structure for enhanced activity.

Key Reactions

  1. Esterification: The carboxylic acid group can undergo esterification, which alters solubility and bioactivity.
  2. Amidation: Amidation reactions can introduce different amine groups, potentially enhancing selectivity towards specific biological targets.
  3. Reductive Reactions: The compound can also participate in reductive reactions that modify its functional groups without altering the core structure significantly .
Mechanism of Action

The mechanism of action of Lavendustin C primarily involves inhibition of Ca2+/calmodulin-dependent protein kinase II, which is crucial for various signaling pathways in cancer cells.

Detailed Mechanism

  • Inhibition Pathway: By inhibiting this kinase, Lavendustin C disrupts downstream signaling pathways that promote cell proliferation and survival.
  • Impact on Cell Cycle: This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
  • Synergistic Effects: Studies have shown that combining Lavendustin C with other agents may enhance its efficacy against resistant cancer cell lines .
Physical and Chemical Properties Analysis

Lavendustin C exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Properties

  • Solubility: It is moderately soluble in organic solvents but has limited solubility in water due to its hydrophobic regions.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range for similar compounds in its class .
Applications

Lavendustin C has several promising applications in scientific research and medicine.

Scientific Applications

  1. Anticancer Research: Its primary application is as an anticancer agent due to its ability to inhibit key signaling pathways involved in tumor growth.
  2. Antileishmanial Activity: Recent studies have indicated potential activity against Leishmania donovani, highlighting its versatility as a therapeutic agent .
  3. Drug Development: Lavendustin C serves as a scaffold for developing novel analogs with improved efficacy and reduced toxicity profiles.
Introduction to Lavendustin C in Biomedical Research

Lavendustin C represents a significant naturally derived tyrosine kinase inhibitor originating from Streptomyces bacteria. Its discovery marked an important milestone in understanding signal transduction modulation and provided a foundational chemical scaffold for developing targeted therapeutic agents.

Historical Discovery and Isolation from Streptomyces griseolavendus

Lavendustin C was first identified during the investigation of culture filtrates from the Gram-positive bacterium Streptomyces griseolavendus. Researchers in 1989 isolated this compound through a multi-step extraction process focused on the butyl acetate-soluble fraction of the bacterial culture [1] [8]. This discovery occurred alongside that of the structurally related but more complex lavendustin A, which immediately demonstrated remarkable potency as an epidermal growth factor receptor (EGFR)-associated tyrosine kinase inhibitor, exhibiting an IC50 of 4.4 ng/ml – approximately 50-fold more potent than the then-known inhibitor erbstatin [1]. The isolation of lavendustin C represented a significant advancement because it retained potent inhibitory activity while presenting a structurally simplified version compared to lavendustin A, making it more amenable to chemical modification and structure-activity relationship studies. The compound was noted for its specific inhibition of tyrosine kinases without affecting serine/threonine kinases like protein kinase A or C, highlighting its selective mechanism of action [1]. This discovery occurred within the broader context of Streptomyces species being prolific producers of bioactive secondary metabolites, including numerous antibiotics and enzyme inhibitors with therapeutic potential [3] [5].

Table 1: Key Historical Findings in Lavendustin C Research

YearDiscovery MilestoneSignificanceReference Source
1989Isolation from S. griseolavendusFirst identification of lavendustin compounds [1]
1989Determination of ATP-competitive mechanismEstablished mode of action against EGFR kinase [1]
1990sIdentification of multi-kinase inhibition profileRevealed activity against Src-family kinases and CaMKII [4] [8]
1990sCharacterization of cellular effectsDemonstrated inhibition of neutrophil degranulation and superoxide generation [8]

Structural Classification Within the Lavendustin Family

Lavendustin C belongs to a family of structurally related compounds that share a core inhibitory motif but differ significantly in their chemical complexity and specificity profiles. Chemically designated as 5-[[(2,5-dihydroxyphenyl)methyl]amino]-2-hydroxy-benzoic acid (C14H13NO5) [4] [8], lavendustin C features a simplified structure compared to its more complex counterparts, lavendustins A and B. The molecular structure consists of two key phenolic components: a salicylic acid derivative and a 2,5-dihydroxybenzylamine moiety, linked through a secondary amine bridge [1] [6]. This structure differs notably from lavendustin A, which contains additional methoxy groups and an N-formyl group on the central nitrogen, contributing to its substantially higher molecular weight and complexity [1].

The structural simplification in lavendustin C results in several important biochemical consequences. While it retains the critical pharmacophore elements necessary for tyrosine kinase inhibition, including the phenolic hydroxyl groups that likely participate in binding interactions, the absence of the N-formyl group and methoxy substitutions reduces its steric hindrance and potentially alters its kinase selectivity profile [6] [8]. The preservation of the benzylamino linker between the two aromatic systems appears crucial for maintaining inhibitory activity, as this element facilitates proper spatial orientation of the pharmacophoric groups. The carboxylic acid functionality provides water solubility and may participate in electrostatic interactions within the kinase ATP-binding pocket. This structural simplicity relative to lavendustin A made lavendustin C an attractive lead compound for medicinal chemistry optimization programs aimed at developing more drug-like tyrosine kinase inhibitors [1] [4].

Table 2: Structural Comparison of Lavendustin Compounds

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesTyrosine Kinase IC50
Lavendustin AC22H21N3O6423.4 g/molN-formyl group, methoxy substitutions, complex structure4.4 ng/ml (EGFR kinase)
Lavendustin BNot fully specifiedHigher than AStructural features similar to ALess potent than A
Lavendustin CC14H13NO5275.26 g/molSimplified structure; no formyl group; phenolic OH groups0.012 µM (EGFR kinase)

Role as a Lead Compound in Tyrosine Kinase Inhibitor Development

Lavendustin C served as a pivotal chemical scaffold in the early development of targeted tyrosine kinase inhibitors due to its potent enzymatic inhibition and relatively simplified structure compared to other natural inhibitors. Its biochemical profile reveals potent inhibition against multiple kinases, most notably EGFR-associated tyrosine kinase (IC50 = 0.012 µM), pp60c-src(+) kinase (IC50 = 0.5 µM), and Ca2+/calmodulin-dependent kinase II (CaMK II; IC50 = 0.2 µM) [4] [8]. This multi-kinase inhibitory activity positioned lavendustin C as a valuable tool compound for studying signal transduction pathways and a starting point for developing more selective inhibitors.

The compound's mechanism of action involves competitive inhibition at the ATP-binding site of tyrosine kinases, effectively blocking the phosphorylation events that activate downstream signaling cascades [1] [9]. This mechanism proved particularly valuable in elucidating the role of tyrosine phosphorylation in various cellular processes. For instance, researchers utilized lavendustin C to demonstrate that protein kinase C (PKC)-induced potentiation of NMDA receptor function occurs via Src-family kinase-mediated tyrosine phosphorylation of NR2A and NR2B subunits, as lavendustin C pretreatment completely blocked this effect [7]. Beyond its enzymatic inhibition, lavendustin C demonstrated functional activity in cellular systems, effectively suppressing tyrosine kinase-associated neutrophil degranulation and superoxide generation at concentrations between 10-150 µM [4] [8]. These cellular effects highlighted its potential as a prototype for developing anti-inflammatory agents targeting kinase-dependent immune cell activation.

The structural simplicity of lavendustin C relative to lavendustin A made it more amenable to chemical modification, facilitating extensive structure-activity relationship (SAR) studies throughout the 1990s. Medicinal chemists systematically modified each region of the molecule – the benzoic acid moiety, the central amine linker, and the dihydroxyphenyl ring – to identify critical pharmacophore elements and optimize drug-like properties [1]. These efforts contributed significantly to the development of subsequent generations of tyrosine kinase inhibitors with improved selectivity, potency, and pharmacokinetic profiles. The discovery that lavendustin C retained significant inhibitory activity despite its structural simplification validated the approach of developing smaller, less complex kinase inhibitors, a strategy that ultimately led to clinically approved tyrosine kinase inhibitors for cancer treatment [4] [9].

Table 3: Kinase Inhibition Profile of Lavendustin C

Target KinaseIC50 ValueBiological SignificanceCellular Effects Observed
EGFR-associated tyrosine kinase0.012 µMKey regulator of cell growth and differentiationInhibition of EGF-stimulated DNA synthesis
pp60c-src(+) kinase0.5 µMProto-oncogene; signaling mediatorModulation of NMDA receptor phosphorylation
Ca2+/calmodulin-dependent kinase II (CaMK II)0.2 µMCritical for neuronal signaling and memoryAltered calcium homeostasis in cardiac cells
Tyrosine kinase-associated neutrophil activationEffective at 10-150 µMRegulation of immune cell functionInhibition of degranulation and superoxide generation

Properties

CAS Number

125697-93-0

Product Name

Lavendustin c

IUPAC Name

5-[(2,5-dihydroxyphenyl)methylamino]-2-hydroxybenzoic acid

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

InChI

InChI=1S/C14H13NO5/c16-10-2-4-12(17)8(5-10)7-15-9-1-3-13(18)11(6-9)14(19)20/h1-6,15-18H,7H2,(H,19,20)

InChI Key

LULATDWLDJOKCX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)O)O)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

2-hydroxy-5-(2,5-dihydrobenzyl) aminobenzoic acid
2-hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid
HBABA

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)O)O)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.